molecular formula C13H23NO3 B6899845 N-[(8-methyl-1,4-dioxaspiro[4.5]decan-3-yl)methyl]propanamide

N-[(8-methyl-1,4-dioxaspiro[4.5]decan-3-yl)methyl]propanamide

Cat. No.: B6899845
M. Wt: 241.33 g/mol
InChI Key: PMKNGPSWXGVEEI-UHFFFAOYSA-N
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Description

N-[(8-methyl-1,4-dioxaspiro[4.5]decan-3-yl)methyl]propanamide is a synthetic organic compound characterized by its unique spirocyclic structure. This compound features a spiro linkage between a dioxane ring and a decane ring, with a propanamide group attached to the spiro center. The presence of the spiro linkage imparts significant rigidity and stability to the molecule, making it an interesting subject for various chemical and biological studies.

Properties

IUPAC Name

N-[(8-methyl-1,4-dioxaspiro[4.5]decan-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-3-12(15)14-8-11-9-16-13(17-11)6-4-10(2)5-7-13/h10-11H,3-9H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMKNGPSWXGVEEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC1COC2(O1)CCC(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(8-methyl-1,4-dioxaspiro[4.5]decan-3-yl)methyl]propanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

N-[(8-methyl-1,4-dioxaspiro[4.5]decan-3-yl)methyl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Various substituted spirocyclic compounds.

Scientific Research Applications

N-[(8-methyl-1,4-dioxaspiro[4.5]decan-3-yl)methyl]propanamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(8-methyl-1,4-dioxaspiro[4.5]decan-3-yl)methyl]propanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in cellular processes, such as DNA synthesis and repair.

    Pathways Involved: It modulates signaling pathways related to cell proliferation and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(8-methyl-1,4-dioxaspiro[4.5]decan-3-yl)methyl]propanamide stands out due to its unique spirocyclic structure, which imparts enhanced stability and rigidity compared to similar compounds. This structural feature makes it a valuable candidate for various applications in chemistry, biology, medicine, and industry.

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